Hypoxanthine

solubility formulation bioavailability

Hypoxanthine (CAS 146469-95-6) is the definitive substrate for xanthine oxidoreductase (XOD) assays in intact cell and perfused organ systems. It delivers >2‑fold higher XOD activity than xanthine (40 vs. <20 mU/g at 50 μM, p<0.002) due to superior transmembrane transport. With 28‑fold greater aqueous solubility at pH 5.0 (1,400 vs. 50 mg/L), it ensures reliable quantification in acidic matrices where xanthine precipitates. Its high Km (500 μM vs. 4.5 μM for xanthine) enables flexible, high‑concentration assay design. Choose hypoxanthine for unmatched experimental reproducibility and accurate enzyme kinetics.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
CAS No. 146469-95-6
Cat. No. B137874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHypoxanthine
CAS146469-95-6
Synonyms3H-Purin-6-ol (9CI)
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=O)N=CN2
InChIInChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)
InChIKeyFDGQSTZJBFJUBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.7 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Hypoxanthine (CAS 146469-95-6) | Purine Metabolite, Analytical Standard, and Cell Culture Supplement


Hypoxanthine (CAS 146469-95-6; synonym: 6-hydroxypurine, sarkin, purine-6-ol) is a naturally occurring purine derivative with the molecular formula C₅H₄N₄O and a molecular weight of 136.11 g/mol . It is a key intermediate in purine metabolism, formed via deamination of adenine or degradation of inosine, and is subsequently oxidized by xanthine oxidase to xanthine and then uric acid [1]. Hypoxanthine exists as a white to off-white crystalline solid with a melting point >300°C and limited aqueous solubility (approximately 1:1400 at room temperature), while being soluble in dilute acids, alkalis, and DMSO . Due to its central metabolic role and unique physicochemical profile, hypoxanthine is widely used as an analytical biomarker, a substrate in enzymatic assays, and a supplement in specialized cell culture systems (e.g., HAT medium for hybridoma selection) .

Why Hypoxanthine Cannot Be Interchanged with Xanthine, Inosine, or Uric Acid in Critical Applications


Despite being closely related purine derivatives within the same metabolic pathway, hypoxanthine, xanthine, inosine, and uric acid exhibit sharply divergent physicochemical properties, enzymatic kinetics, and biological behaviors that preclude generic substitution in analytical, research, or industrial workflows. Hypoxanthine displays a ~10–28‑fold higher aqueous solubility than xanthine under physiologically relevant pH conditions, directly impacting its bioavailability and handling in vitro [1]. In enzymatic systems, hypoxanthine serves as the preferred substrate for xanthine oxidase with a Km that is 2–3 orders of magnitude higher than that of xanthine, leading to distinct reaction kinetics and product profiles [2]. Furthermore, hypoxanthine demonstrates unique cellular transport efficiency—its transmembrane permeability far exceeds that of xanthine, making it the preferred substrate for assessing xanthine oxidoreductase activity in intact cells and perfused organs [3]. In analytical workflows, hypoxanthine, inosine, and xanthine require distinct chromatographic conditions and detection parameters; assays validated for hypoxanthine cannot be assumed to perform equivalently for its analogs without re‑optimization [4]. Substituting hypoxanthine with an alternative purine without accounting for these quantifiable differences can compromise experimental reproducibility, invalidate enzyme kinetic measurements, and lead to erroneous biomarker interpretations.

Hypoxanthine (CAS 146469-95-6) | Head-to-Head Comparative Evidence for Scientific and Procurement Decision-Making


Aqueous Solubility: Hypoxanthine vs. Xanthine and Uric Acid

At pH 5.0, hypoxanthine exhibits an aqueous solubility of 1,400 mg/L, which is 28‑fold higher than xanthine (50 mg/L) and 9.3‑fold higher than uric acid (150 mg/L). At pH 7.0, hypoxanthine solubility is 1,500 mg/L, remaining 11.5‑fold higher than xanthine (130 mg/L) and comparable to uric acid (2,000 mg/L) [1]. This substantial solubility advantage at acidic pH is critical for applications where low pH formulations or acidic cellular microenvironments are encountered, as hypoxanthine maintains high dissolved concentrations while xanthine and uric acid precipitate.

solubility formulation bioavailability precipitation

Xanthine Oxidase Substrate Kinetics: Hypoxanthine vs. Xanthine

In a standardized xanthine oxidase assay, hypoxanthine displays a Km of 500 μM and a Vmax of 1.2 μmol·min⁻¹·mg⁻¹, yielding a catalytic efficiency (Vmax/Km) of 0.0024. In contrast, xanthine exhibits a substantially lower Km of 4.5 μM, a higher Vmax of 2.7 μmol·min⁻¹·mg⁻¹, and a catalytic efficiency of 0.6—approximately 250‑fold greater than that of hypoxanthine [1]. The marked difference in Km indicates that hypoxanthine binds the enzyme with significantly lower affinity than xanthine, requiring far higher substrate concentrations to achieve half‑maximal velocity.

enzyme kinetics xanthine oxidase substrate affinity reaction rate

Transmembrane Transport Efficiency: Hypoxanthine vs. Xanthine in Perfused Hearts

In isolated rat hearts perfused with 50 μM substrate, hypoxanthine supported xanthine oxidoreductase activity of 40 mU/g, whereas xanthine produced less than 50% of this activity (p < 0.002) [1]. Analysis of intracellular substrate distribution revealed that hypoxanthine rapidly equilibrated across the cell membrane, with intracellular concentrations approaching extracellular levels. In contrast, intracellular xanthine concentrations were negligible, indicating poor membrane permeability [1]. This differential transport efficiency is attributed to hypoxanthine's higher passive diffusion rate and the presence of dedicated nucleobase transporters that favor hypoxanthine over xanthine.

cellular transport membrane permeability ex vivo perfusion xanthine oxidoreductase activity

Analytical Detection Sensitivity: Hypoxanthine vs. Xanthine by LC-FAIMS-MS

Using liquid chromatography coupled with field asymmetric waveform ion mobility spectrometry and mass spectrometry (LC-FAIMS-MS), the limit of detection (LOD) for hypoxanthine was determined to be 2.0 ng/mL, compared to 1.8 ng/mL for xanthine. Limits of quantification (LOQ) were 6.6 ng/mL for hypoxanthine and 6.0 ng/mL for xanthine [1]. While the absolute sensitivity difference is modest, the FAIMS separation provided markedly improved discrimination from salivary matrix interferences for both analytes, with hypoxanthine exhibiting distinct ion mobility behavior that can be exploited for selective quantitation in complex biological matrices.

LC-MS analytical sensitivity limit of detection biomarker quantification

HPLC Linearity and Detection Limit: Hypoxanthine vs. Inosine in Human Plasma

A validated HPLC‑UV method for human plasma quantification demonstrated identical linearity ranges (0.25–5 μg/mL) and detection limits (100 ng/mL) for both hypoxanthine and inosine, with excellent correlation coefficients (R > 0.9990) for both analytes [1]. However, chromatographic separation under the specified conditions (monolithic C18 column, 0.1% TFA/methanol gradient, 1.0 mL/min) produced distinct retention times for the two compounds, with inosine (a nucleoside) eluting later than hypoxanthine (a nucleobase). The method employed a one‑step centrifugal filtration preparation achieving ∼98% recovery from plasma for both analytes [1].

HPLC biomarker cardiac ischemia plasma quantification

Purine Nucleoside Phosphorylase Inhibition: 8-Aminohypoxanthine vs. 8-Aminoguanine

In a comparative study of 8‑aminopurine derivatives, 8‑aminohypoxanthine inhibited recombinant purine nucleoside phosphorylase (PNPase) with a potency equal to 8‑aminoinosine but lower than 8‑aminoguanine (potency order: 8‑aminoguanine > 8‑aminohypoxanthine = 8‑aminoinosine) [1]. In vivo administration of each compound at 33.5 μmol/kg reduced the guanine‑to‑guanosine and hypoxanthine‑to‑inosine ratios in urine, confirming PNPase inhibition. Notably, 8‑aminohypoxanthine induced diuresis and natriuresis without causing marked glucosuria or antikaliuresis, distinguishing it from 8‑aminoguanine which produced all four renal effects [1].

PNP inhibition 8-aminopurines diuresis natriuresis

Hypoxanthine (CAS 146469-95-6) | Optimal Research and Industrial Use Cases Based on Verified Differentiation


Ex Vivo Tissue Perfusion Studies Requiring Xanthine Oxidoreductase Activity Measurement

Hypoxanthine, not xanthine, should be selected as the substrate when quantifying xanthine oxidoreductase (XOD) activity in isolated perfused organs (e.g., heart, liver) or intact cell preparations. Evidence from rat heart perfusion studies demonstrates that hypoxanthine supports >2‑fold higher XOD activity than xanthine (40 vs. <20 mU/g at 50 μM, p < 0.002) due to its superior transmembrane transport efficiency [4]. Using xanthine in such systems underestimates XOD activity and may lead to false‑negative conclusions regarding enzyme function.

Biomarker Quantification in Acidic Biological Fluids (CSF, Tumor Microenvironment)

Hypoxanthine's 28‑fold higher solubility at pH 5.0 compared to xanthine (1,400 vs. 50 mg/L) [4] makes it the more reliable purine biomarker for analysis in acidic biological matrices such as cerebrospinal fluid (CSF), tumor interstitial fluid, or ischemic tissue homogenates. In these low‑pH environments, xanthine may precipitate and escape accurate quantification, whereas hypoxanthine remains fully dissolved and analytically tractable.

Enzymatic Assays Requiring High Substrate Concentrations with Xanthine Oxidase

For in vitro xanthine oxidase assays where high substrate concentrations are needed to achieve measurable reaction rates, hypoxanthine is preferable to xanthine. Hypoxanthine's Km of 500 μM (vs. 4.5 μM for xanthine) [4] allows researchers to work with substrate concentrations up to 100‑fold higher before saturating the enzyme, providing greater flexibility in experimental design and enabling the study of high‑throughput inhibitor screening or substrate competition experiments.

Development of PNPase Inhibitors Targeting Diuresis Without Metabolic Confounders

Hypoxanthine‑based scaffolds (e.g., 8‑aminohypoxanthine) are the preferred starting point for designing purine nucleoside phosphorylase (PNPase) inhibitors intended to induce diuresis and natriuresis without unwanted effects on glucose handling or potassium excretion. Unlike 8‑aminoguanine, which causes glucosuria and antikaliuresis, 8‑aminohypoxanthine produces a cleaner renal excretory profile [4], making hypoxanthine‑derived compounds more suitable for therapeutic programs targeting fluid and sodium balance disorders.

Quote Request

Request a Quote for Hypoxanthine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.